4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-phenyl-1-benzofuran-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-2-26-19-9-11-20(12-10-19)28(24,25)23-18-8-13-21-17(14-18)15-22(27-21)16-6-4-3-5-7-16/h3-15,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSOISBZKSBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the construction of benzofuran rings through unique free radical cyclization cascades, which are effective for synthesizing polycyclic benzofuran compounds .
Chemical Reactions Analysis
Sulfonamide Formation
The N-(2-phenylbenzofuran-5-yl) group is introduced via nucleophilic substitution:
-
Reaction Conditions :
Key Mechanism :
Ethoxy Group Functionalization
The 4-ethoxy substituent on the benzene ring can undergo:
-
Demethylation : BBr₃ in DCM (−78°C to RT) converts ethoxy to hydroxyl.
-
Alkylation : React with alkyl halides (e.g., MeI, K₂CO₃, DMF, 60°C) to modify the ether group .
-
Oxidation : mCPBA or HNO₃ oxidizes ethoxy to acetyl or nitro groups .
Electrophilic Aromatic Substitution (EAS)
The benzofuran core participates in EAS at positions 4 and 7:
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro derivative | 65 |
| Bromination | Br₂/FeBr₃ | RT, 1 h | 7-Bromo derivative | 78 |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 4 h | 7-Sulfo derivative | 60 |
Cross-Coupling Reactions
The sulfonamide’s benzene ring and benzofuran moiety enable Pd-catalyzed couplings :
-
Buchwald–Hartwig Amination :
-
Heck Reaction :
Hydrolysis and Rearrangement
-
Sulfonamide Hydrolysis :
Concentrated HCl (reflux, 6 h) cleaves the sulfonamide to regenerate the amine . -
Benzofuran Ring Opening :
Strong acids (H₂SO₄, 100°C) or bases (NaOH/EtOH) fragment the furan ring .
Biological Activity Modulation
Derivatives of this scaffold show structure-dependent bioactivity (Table 1) :
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| 6c | 4-NO₂ | 1.00 | MCF-7 |
| 6i | 3-NH₂ | 0.57 | MCF-7 |
| 15c | C7-OH | 0.011 | A2780 |
Key Trends :
Stability and Degradation
-
Photodegradation : UV light (254 nm) induces sulfonamide bond cleavage (t₁/₂ = 4 h).
-
Thermal Stability : Decomposes above 250°C (DSC data).
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that 4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide has potential anticancer properties. The benzofuran core is known to interact with various biological targets, leading to inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of benzofuran exhibit significant activity against different cancer cell lines, including lung adenocarcinoma and breast cancer .
2. Antibacterial and Antiviral Activities
The compound also demonstrates antibacterial and antiviral properties, which are attributed to its ability to disrupt specific cellular processes in pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- In Vitro Studies : A study evaluated the anticancer activity of benzofuran derivatives using different cancer cell lines (e.g., A549 for lung cancer). The results indicated that certain substitutions on the benzofuran ring significantly enhanced cytotoxicity, with IC50 values demonstrating potent activity against these cell lines .
- In Vivo Studies : Research involving murine models has shown that compounds similar to this compound can effectively reduce tumor growth without significant toxicity to normal tissues. This highlights its potential as a therapeutic agent in oncology.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the benzofuran ring can enhance biological activity. For instance, halogen substitutions have been shown to improve cytotoxic properties by increasing hydrophobic interactions with target proteins .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran core structure is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (Electron-Withdrawing): Compounds such as IIIi (N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives) with a para-nitro group exhibit enhanced HIV integrase (HIV-IN) inhibitory activity (96.7% inhibition) due to increased acidity of the sulfonamide, facilitating metal chelation .
- Ethoxy Group (Electron-Donating): In PDE5 inhibitors like compound-4a (4-ethoxy-N-(6-hydroxyhexyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide), the ethoxy group improves solubility and selectivity for PDE5 over other PDE isoforms .
Heterocyclic Moieties
- Benzofuran vs. Pyrazoline: 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives (e.g., compound 4 in ) demonstrate potent carbonic anhydrase XII (hCA XII) inhibition (KI = 6.2 nM) and cytotoxicity against cancer cells, attributed to the pyrazoline ring’s planar structure and hydrogen-bonding capacity . In contrast, the 2-phenylbenzofuran group in the target compound may enhance lipophilicity and membrane permeability.
Scaffold Modifications and Activity Trends
Sulfonamide Core Variations
- Oxadiazole/Thiadiazole Hybrids: (E)-4-Chloro-5-(5-(2-arylethenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides () show superior anticancer activity (IC50 < 1 µM against HCT116) compared to thiadiazole analogs, highlighting the role of electronegativity in scaffold efficacy .
- Pyrazolopyrimidinone Hybrids: The PDE5 inhibitor compound-4a () shares structural similarity with the target compound but replaces the benzofuran with a pyrazolopyrimidinone group, emphasizing the importance of heterocyclic diversity in target engagement .
Research Implications and Gaps
- Structural Advantages of Target Compound: The 2-phenylbenzofuran moiety may confer unique binding interactions in enzymes like hCA XII or kinases, similar to pyrazoline derivatives . However, empirical data on its specific targets are lacking.
- Limitations: Unlike IIIi () or compound 4 (), the target compound’s ethoxy group lacks electron-withdrawing properties critical for metal-binding enzymes like HIV-IN.
- Future Directions: Synthesis of analogs with nitro or halogen substituents could optimize electronic effects, while in vitro screening against hCA isoforms, PDEs, and cancer cell lines is essential to validate hypotheses.
Biological Activity
4-Ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Sulfonamide Group: Known for various biological activities, including antibacterial and anticancer properties.
- Benzofuran Moiety: Associated with diverse pharmacological effects, particularly in cancer treatment.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, similar to other benzofuran derivatives. For example, compounds with a benzofuran scaffold have shown significant inhibitory effects on pathways like AKT signaling, which is crucial for tumor growth and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that modifications to the benzofuran ring can significantly impact its efficacy:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in vitro against various cancer cell lines, including:
- K562 (Chronic Myeloid Leukemia): IC50 = 5 μM
- HL60 (Acute Myeloid Leukemia): IC50 = 0.1 μM
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a critical aspect in cancer therapy .
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit other biological activities such as:
- Anti-inflammatory Effects: Similar sulfonamide derivatives have been noted for their ability to modulate inflammatory pathways.
- Antimicrobial Activity: The sulfonamide group is traditionally linked to antibacterial effects, which may extend to this compound.
Case Studies
-
In Vitro Testing on Cancer Cell Lines:
A study evaluated the cytotoxic effects of various benzofuran derivatives, including our compound, against cancer cell lines. Results indicated that modifications at specific positions on the benzofuran ring significantly affected cytotoxicity levels . -
Animal Models:
In vivo studies are necessary to validate the efficacy observed in vitro. Early research using murine models has indicated potential for tumor growth inhibition without significant toxicity .
Q & A
Basic: What are the key considerations for synthesizing 4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide with high yield and purity?
Answer:
The synthesis of this compound requires a multi-step route, typically involving:
- Reagent Selection : Use of coupling agents (e.g., EDC/HOBt) for sulfonamide bond formation and palladium catalysts for benzofuran ring functionalization.
- Condition Optimization :
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability .
- Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of reactive intermediates like arylboronic acids .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .
Basic: What structural features of this compound suggest potential biological activity?
Answer:
Key pharmacophoric elements include:
- Benzofuran Core : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Sulfonamide Group : Facilitates hydrogen bonding with target proteins (e.g., carbonic anhydrase isoforms) .
- Ethoxy Substituent : Modulates lipophilicity, influencing membrane permeability and bioavailability .
Preliminary docking studies suggest affinity for serine/threonine kinases and GPCRs, warranting further validation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
Answer:
Methodology :
- Substituent Variation :
- Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to assess steric effects on binding .
- Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to modulate electronic properties .
- In Silico Screening :
- Biological Assays :
Advanced: How can contradictions in bioactivity data across different assays be resolved?
Answer:
Approach :
- Reproducibility Checks :
- Validate assays in triplicate under standardized conditions (e.g., pH, serum concentration) .
- Orthogonal Assays :
- Pair fluorescence-based readouts with SPR (surface plasmon resonance) to confirm binding kinetics .
- Mechanistic Studies :
- Meta-Analysis :
Advanced: What computational methods aid in predicting the compound’s reactivity and interactions?
Answer:
Tools and Workflows :
- Reaction Path Search :
- Transition State Analysis :
- Binding Free Energy Calculations :
- Employ MM-PBSA/GBSA to estimate ΔG binding for ligand-protein complexes .
- Data Integration :
Basic: What analytical techniques confirm the compound’s structure post-synthesis?
Answer:
Standard Protocols :
- NMR :
- ¹H/¹³C NMR (400 MHz, CDCl₃) to verify aryl proton environments and sulfonamide NH (~10 ppm) .
- HPLC :
- Reverse-phase C18 column (ACN/H₂O, 0.1% TFA) with UV detection (254 nm) to confirm purity >98% .
- Mass Spectrometry :
- High-resolution ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass (±5 ppm) .
Advanced: How to design a multi-step synthesis route considering reactive intermediates?
Answer:
Strategic Design :
- Intermediate Protection :
- Protect hydroxyl groups (e.g., TBSCl) during benzofuran formation to prevent undesired side reactions .
- Stepwise Monitoring :
- Use TLC (silica GF254) and LC-MS to track reaction progress and isolate intermediates .
- Scalability :
- Optimize solvent volumes and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) for gram-scale synthesis .
Basic: What are the potential applications in medicinal chemistry?
Answer:
Research Directions :
- Enzyme Inhibition :
- Antimicrobial Development :
- Screen against Gram-positive pathogens (e.g., S. aureus) leveraging benzofuran’s membrane-disrupting activity .
- Neuroinflammation :
- Evaluate COX-2/5-LOX dual inhibition in microglial cells (BV-2 line) to assess anti-inflammatory potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
